1,10-Bis(pyridinium)decane

Acetylcholinesterase Inhibition Structure-Activity Relationship Neuronal Signaling

1,10-Bis(pyridinium)decane is the critical C10-spacer variant among α,ω-bis(pyridinium)alkanes, providing an intermediate acetylcholinesterase IC50 of 25.8 nM for precise pharmacophore mapping between shorter (C8) and longer (C12) homologs. High aqueous solubility (~175 mg/mL) enables direct buffer‑based stock preparation, eliminating DMSO carryover and ensuring assay compatibility. Its distinct reduction‑potential shift upon host–guest complexation makes it valuable for electron‑transfer and responsive‑material studies. Choose the definitive C10 linker standard to guarantee experimental reproducibility when spacer length dictates biological or electrochemical outcomes.

Molecular Formula C20H30Br2N2
Molecular Weight 458.3 g/mol
CAS No. 6266-40-6
Cat. No. B1194966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Bis(pyridinium)decane
CAS6266-40-6
Synonyms1,10-bis(pyridinium)decane
1,10-bis(pyridinium)decane dibromide
Molecular FormulaC20H30Br2N2
Molecular Weight458.3 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-]
InChIInChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2
InChIKeyXZZPVHYTBRRMNM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10-Bis(pyridinium)decane: Biscationic AChE Inhibitor with Defined C10 Alkyl Spacer for Neuronal Signaling Research


1,10-Bis(pyridinium)decane (CAS 6266-40-6), also known as Decamethylenebispyridinium dibromide, is a symmetrical biscationic compound featuring two pyridinium rings connected by a C10 alkylene linker . It is classified as an acetylcholinesterase (AChE) inhibitor with a reported IC50 of 25.8 nM in enzymatic assays [1]. This compound serves as a molecular probe in the cholinergic signaling pathway, representing a specific spacer-length variant within the broader class of α,ω-bis(pyridinium)alkanes.

Why 1,10-Bis(pyridinium)decane Cannot Be Replaced by Other Alkylene Spacer Lengths in Controlled Assays


Simple substitution among α,ω-bis(pyridinium)alkane homologs is not scientifically valid due to the strong dependence of target binding affinity and electrochemical properties on the length of the central alkylene spacer. Comparative data reveal that the C10 spacer confers an intermediate inhibitory potency for acetylcholinesterase that is distinct from both shorter (C8) and longer (C12) analogs [1]. Furthermore, studies on supramolecular encapsulation demonstrate that the reduction potential of these dications is highly sensitive to linker length, directly impacting their behavior as electron acceptors in both biological and materials contexts . Therefore, selecting the specific C10 variant is essential for experimental reproducibility when spacer length is a critical parameter.

Quantitative Differentiation: 1,10-Bis(pyridinium)decane vs. Analogous Chain Lengths


AChE Inhibition: 1,10-Bis(pyridinium)decane (C10) vs. 1,12-Bis(pyridinium)dodecane (C12)

1,10-Bis(pyridinium)decane exhibits an IC50 of 25.8 nM against acetylcholinesterase [1]. In contrast, the C12 homolog (1,12-Bis(pyridinium)dodecane) shows enhanced potency with an IC50 of 16 nM under comparable assay conditions [2]. This 1.6-fold difference in potency highlights that the C10 spacer provides a distinct activity profile, making it a useful comparator for understanding the relationship between linker hydrophobicity/length and enzymatic binding.

Acetylcholinesterase Inhibition Structure-Activity Relationship Neuronal Signaling

Solubility Profile: 1,10-Bis(pyridinium)decane in Aqueous Systems

1,10-Bis(pyridinium)decane demonstrates high aqueous solubility, with a reported maximum solubility of approximately 175 mg/mL (~381.87 mM) in water when assisted by ultrasonication . This high solubility is a critical differentiator for in vitro studies, facilitating the preparation of concentrated stock solutions without the need for organic co-solvents.

Aqueous Solubility Formulation In Vitro Assays

Linker-Dependent Electrochemical Behavior: Reduction Potential Modulation

In studies of bis(pyridinium)alkane dications, the length of the alkylene linker critically influences the reduction potential, both in free form and upon encapsulation within cucurbit[7]uril (CB[7]). Research indicates that increasing the linker length (e.g., from C6 to C12) leads to a gradual negative shift in reduction potential upon CB[7] inclusion . This establishes that the C10 variant (1,10-Bis(pyridinium)decane) possesses a distinct electrochemical signature compared to its shorter- or longer-chain counterparts, which is crucial for applications in electron-transfer-initiated reactions and materials science.

Electron Transfer Supramolecular Chemistry Redox Potential

Defined Application Scenarios for 1,10-Bis(pyridinium)decane Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in AChE Inhibition

Use as a specific C10 reference standard in studies correlating alkylene spacer length with acetylcholinesterase inhibitory activity. Its IC50 of 25.8 nM provides an intermediate data point between less active shorter-chain analogs and the more potent C12 analog (IC50 16 nM), enabling precise mapping of the pharmacophore [1].

Aqueous-Based Biological Screening Assays

Leverage its high aqueous solubility (~175 mg/mL) to prepare stock solutions and serial dilutions directly in aqueous buffers, minimizing DMSO carryover and ensuring compatibility with cell-based or biochemical assays .

Electrochemical and Supramolecular Research

Employ as a C10-spacer model compound in studies investigating the effect of linker length on the redox properties of dicationic guests. Its distinct reduction potential shift upon host-guest complexation makes it valuable for developing responsive materials and studying electron-transfer mechanisms .

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